2-Benzylpiperidine hydrochloride

Description

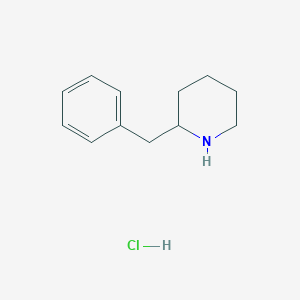

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-benzylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPBYKFOQQDQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589591 | |

| Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192872-58-5 | |

| Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enduring Scaffold: A Technical Guide to the History, Synthesis, and Therapeutic Potential of 2-Benzylpiperidine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Progenitor of a Potent Pharmacological Lineage

In the vast and intricate world of medicinal chemistry, certain molecular scaffolds emerge as foundational pillars upon which entire classes of therapeutic agents are built. The 2-benzylpiperidine moiety is a prime example of such a privileged structure. Deceptively simple in its architecture, this bicyclic amine has served as a critical synthetic intermediate and a versatile template for the design of a diverse array of centrally active compounds for over a century.[1][2] Its structural relationship to potent stimulants like methylphenidate underscores its significance in the development of treatments for neurological and psychiatric disorders.[1][3] This in-depth technical guide provides a comprehensive exploration of the history, discovery, synthesis, and evolving pharmacological landscape of 2-benzylpiperidine, offering valuable insights for researchers and drug development professionals seeking to leverage this remarkable scaffold.

PART 1: A Journey Through Time: The Historical Discovery and Evolving Synthesis of 2-Benzylpiperidine

The Genesis: Ladenburg's Pioneering Forays into Piperidine Chemistry

The story of 2-benzylpiperidine is intrinsically linked to the foundational work of the brilliant German chemist, Albert Ladenburg . In the late 19th century, Ladenburg was deeply engrossed in the structural elucidation and synthesis of piperidine alkaloids. His successful synthesis of the toxic hemlock alkaloid, coniine, in 1886 was a landmark achievement in organic chemistry.[4] It was within this context of exploring the chemistry of substituted pyridines and their reduction to piperidines that the synthesis of 2-benzylpiperidine was first achieved.

The classical method, pioneered by Ladenburg and his contemporaries, involved the reduction of 2-benzylpyridine using sodium metal in boiling ethanol .[5] This dissolving metal reduction, a powerful tool of the era, effectively saturated the aromatic pyridine ring to yield the corresponding piperidine.

Experimental Protocol: Classical Ladenburg Reduction of 2-Benzylpyridine

Objective: To synthesize 2-benzylpiperidine from 2-benzylpyridine via sodium/ethanol reduction.

Materials:

-

2-Benzylpyridine

-

Absolute Ethanol

-

Sodium Metal

-

Hydrochloric Acid (for salt formation and purification)

-

Diethyl Ether

-

Sodium Hydroxide (for neutralization)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzylpyridine in an excess of absolute ethanol.

-

Carefully add small pieces of sodium metal to the gently refluxing solution. The reaction is exothermic and will produce hydrogen gas. Maintain a steady reflux.

-

Continue adding sodium metal until the reaction ceases, and all the sodium has reacted.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add water to quench any unreacted sodium and then acidify the mixture with hydrochloric acid.

-

The 2-benzylpiperidine hydrochloride salt will precipitate. Isolate the salt by filtration.

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a strong base, such as sodium hydroxide.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude 2-benzylpiperidine, which can be further purified by distillation.

The Modern Era: Catalytic Hydrogenation and the Quest for Chirality

While the Ladenburg reduction was historically significant, modern synthetic chemistry has largely shifted towards more efficient and safer methods. Catalytic hydrogenation of 2-benzylpyridine is now the preferred route for the industrial-scale production of 2-benzylpiperidine.[2][6] This method typically employs a heterogeneous catalyst, such as platinum or rhodium on a carbon support, under a pressurized atmosphere of hydrogen gas.[7][8]

The hydrogenation of the pyridine ring is a stepwise process, and controlling the reaction conditions is crucial to achieve complete saturation without unwanted side reactions.[9]

A significant advancement in the synthesis of 2-benzylpiperidine derivatives has been the development of enantioselective methods . Since the 2-position of the piperidine ring is a chiral center, the two enantiomers can exhibit different pharmacological activities. Asymmetric hydrogenation of prochiral 2-benzylpyridine precursors or their derivatives using chiral catalysts allows for the selective synthesis of a single enantiomer.[10] This is particularly important in drug development, where the desired therapeutic effect often resides in a specific stereoisomer.

PART 2: The Pharmacological Core: Mechanism of Action and Structure-Activity Relationships

2-Benzylpiperidine itself is classified as a stimulant of the arylpiperidine family.[1] Its primary mechanism of action is the inhibition of monoamine reuptake, with a preference for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] However, its potency as a reuptake inhibitor is significantly lower than that of its well-known derivative, methylphenidate.[1]

| Transporter | 2-Benzylpiperidine (Ki, nM) | Methylphenidate (Ki, nM) |

| DAT | 6,360 | ~75 |

| NET | ~36% inhibition at 10,000 nM | ~30 |

| SERT | ~22% inhibition at 10,000 nM | ~2,000 |

| Note: Ki values can vary between studies. |

The relatively low potency of the parent compound has driven extensive research into its derivatives to enhance affinity and selectivity for specific monoamine transporters.

Structure-Activity Relationships (SAR): Unlocking Potency and Selectivity

The 2-benzylpiperidine scaffold offers multiple points for chemical modification, allowing for a systematic exploration of structure-activity relationships.

-

Substitution on the Benzyl Ring: Introducing substituents on the phenyl ring of the benzyl group can significantly impact potency and selectivity. For instance, the addition of electron-withdrawing groups can influence the interaction with the transporter binding sites.

-

Modifications at the Piperidine Nitrogen: The secondary amine of 2-benzylpiperidine is a key handle for derivatization. Alkylation or acylation at this position can dramatically alter the pharmacological profile. The N-methyl group in methylphenidate, for example, is crucial for its high affinity for DAT.

-

Alterations to the Piperidine Ring: Modifications to the piperidine ring itself, such as the introduction of additional substituents, can influence the molecule's conformation and its fit within the transporter's binding pocket.

PART 3: From Intermediate to Innovator: Applications in Drug Discovery and Development

The primary utility of 2-benzylpiperidine in the pharmaceutical industry lies in its role as a key synthetic intermediate .[1] Its most notable application is in the synthesis of methylphenidate , a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[11] The synthesis of methylphenidate from 2-benzylpiperidine typically involves the introduction of a methyl ester group at the alpha position of the benzyl moiety.[12][13]

Beyond its role as a precursor, the 2-benzylpiperidine scaffold has been extensively explored for the development of novel therapeutic agents targeting a range of central nervous system disorders.

Monoamine Reuptake Inhibitors for Depression and ADHD

Building upon the stimulant properties of the parent compound, medicinal chemists have designed numerous 2-benzylpiperidine derivatives as potent and selective monoamine reuptake inhibitors. By fine-tuning the substitutions on the scaffold, it is possible to modulate the selectivity for DAT, NET, and the serotonin transporter (SERT), leading to potential treatments for depression, anxiety, and ADHD.[14][15][16]

Neuroprotective Agents for Alzheimer's Disease

Recent research has highlighted the potential of 2-benzylpiperidine derivatives as multi-target agents for the treatment of Alzheimer's disease. Some derivatives have been shown to exhibit dual inhibitory activity against acetylcholinesterase (AChE) and histone deacetylases (HDACs), both of which are implicated in the pathology of Alzheimer's.[17] Others have been designed as dual inhibitors of AChE and SERT, addressing both the cognitive and depressive symptoms associated with the disease.[18][19] Furthermore, certain N-benzylpiperidine derivatives have shown promise as neuroprotective agents by inhibiting BACE1 and exhibiting metal-chelating properties.[20]

Conclusion: A Scaffold with a Storied Past and a Promising Future

From its origins in the pioneering work of Albert Ladenburg to its central role in modern drug discovery, 2-benzylpiperidine has proven to be a remarkably versatile and enduring molecular scaffold. Its journey from a product of classical organic synthesis to a key building block for life-changing medications is a testament to the power of fundamental chemical research. As our understanding of the complexities of the central nervous system deepens, the 2-benzylpiperidine core, with its inherent pharmacological activity and synthetic tractability, is poised to remain a valuable platform for the development of the next generation of therapeutics for a wide range of neurological and psychiatric disorders. The continued exploration of its structure-activity relationships and the innovative design of novel derivatives will undoubtedly unlock new therapeutic possibilities, ensuring that the legacy of this unassuming molecule continues for decades to come.

References

-

2-Benzylpiperidine. In: Wikipedia. Accessed January 12, 2026. [Link]

-

2-Benzylpiperidine. PubChem. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

- An Efficient and Metal Free Synthesis of Benzylpyridines Using HI through Deoxygenation Reaction. RSC Advances. 2015;5(15):11189-11193. doi:10.1039/c4ra15545a

- Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Org Lett. 2016;18(19):5046-5049. doi:10.1021/acs.orglett.6b02468

-

Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. Published online 2010. [Link]

- A process for the preparation of methylphenidate hydrochloride and its intermediates thereof. US Patent 2015/0051400 A1. Published February 19, 2015.

- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomol Ther (Seoul). 2016;24(4):425-433. doi:10.4062/biomolther.2015.197

- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorg Med Chem. 2023;81:117178. doi:10.1016/j.bmc.2023.117178

- Methylphenidate synthesis: Is Friedel-Crafts reaction an useful alternative?

- Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Arch Pharm (Weinheim). 2021;354(1):e2000258. doi:10.1002/ardp.202000258

- Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease. Eur J Med Chem. 2025;303:118437.

- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomol Ther (Seoul). 2016;24(4):425-433. doi:10.4062/biomolther.2015.197

- 2-Benzylpiperidine. DrugBank. Accessed January 12, 2026.

- Triple reuptake inhibitors: Design, synthesis and structure–activity relationship of benzylpiperidine–tetrazoles. Bioorg Med Chem Lett. 2015;25(16):3216-3220. doi:10.1016/j.bmcl.2015.06.015

- A process for the preparation of methylphenidate hydrochloride and its intermediates thereof. US Patent 2015/0051400 A1. Published February 19, 2015.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2022;27(19):6427. doi:10.3390/molecules27196427

- Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. J Cell Biochem. 2023;124(11):1649-1663. doi:10.1002/jcb.30483

- Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Can J Chem. 2022;100(6):467-479. doi:10.1139/cjc-2021-0261

- Use of dissolving metals in the partial reduction of pyridines: formation of 2-alkyl-1,2-dihydropyridines. J Chem Soc, Perkin Trans 1. 2000;(21):3671-3679. doi:10.1039/B005480G

- Application Notes and Protocols for Benzyl pyridine-1(2H)-carboxylate in Catalytic Asymmetric Synthesis. BenchChem. Accessed January 12, 2026.

- A Comparative Guide to 2-Benzylpiperidine and N-Benzylpiperidine as Synthetic Precursors. BenchChem. Accessed January 12, 2026.

- LADENBURG Pyridine Benzylation to LUCHE Zn Allylation.

- Albert Ladenburg (1842-1911) – The Distinguished German Chemist and Historian of Chemistry of the Second Half of the XIX Century. Substantia. 2021;5(2):147-160. doi:10.36253/Substantia-1170

- Experiments on the preparation of certain derivatives of 2- and 4-benzylpyridine. J Chem Soc. 1952:583-589. doi:10.1039/JR9520000583

- pyridine reduction. Sciencemadness Discussion Board. Published June 27, 2013.

- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals (Basel). 2022;15(5):539. doi:10.3390/ph15050539

-

18.4 Catalytic Hydrogenation and the Birch Reduction. Chad's Prep. Published March 11, 2021. [Link]

- An Efficient and Metal Free Synthesis of Benzylpyridines Using HI through Deoxygenation Reaction. RSC Advances. 2015;5(15):11189-11193. doi:10.1039/c4ra15545a

- CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Tetrahedron Lett. 2000;41(16):2895-2898. doi:10.1016/S0040-4039(00)00293-8

- Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Chemistry. 2020;26(5):1098-1103. doi:10.1002/chem.201904604

-

4-Benzylpiperidine. In: Wikipedia. Accessed January 12, 2026. [Link]

- Reaction of pyridine carboxylic esters with sodium borohydride. J Org Chem. 1957;22(8):989-990. doi:10.1021/jo01360a614

- Experiments on the preparation of certain derivatives of 2- and 4-benzylpyridine. J Chem Soc. 1952:583-589. doi:10.1039/JR9520000583

- The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. J Pharm Pharmacol. 2022;74(5):715-726. doi:10.1093/jpp/rgac013

- N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. 2024;19(20):e202400384. doi:10.1002/cmdc.202400384

Sources

- 1. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Benzylpiperidine [medbox.iiab.me]

- 4. riviste.fupress.net [riviste.fupress.net]

- 5. Sciencemadness Discussion Board - pyridine reduction - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. myexperiment.org [myexperiment.org]

- 13. WO2010080787A1 - Synthesis of methylphenidate and analogs thereof - Google Patents [patents.google.com]

- 14. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 15. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. advion.com [advion.com]

- 17. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Benzylpiperidine hydrochloride chemical properties and structure elucidation

An In-Depth Technical Guide to the Physicochemical Properties and Spectroscopic Elucidation of 2-Benzylpiperidine Hydrochloride

Introduction

This compound is a piperidine derivative of significant interest in medicinal chemistry and pharmacological research. Structurally related to stimulants like methylphenidate, it serves as a valuable synthetic precursor for more complex molecules and as a research tool for studying monoamine reuptake inhibition.[1][2] While its primary application lies in its role as a building block for drug development, understanding its fundamental chemical properties and the methodologies for its structural verification is paramount for any researcher in the field.[3]

This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of this compound. It moves beyond a simple recitation of data, focusing instead on the causal logic behind experimental design and the integration of analytical techniques to form a self-validating system for structural confirmation. We will explore its core physicochemical profile, a robust synthetic route, and a detailed breakdown of the spectroscopic techniques required for its unambiguous elucidation.

Core Physicochemical Profile

The hydrochloride salt form of 2-benzylpiperidine confers properties distinct from its free base, most notably enhanced aqueous solubility and stability, which are critical for many research and development applications.[4] The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 192872-58-5 | [3][5][6] |

| Molecular Formula | C₁₂H₁₈ClN | [5][6] |

| Molecular Weight | 211.73 g/mol | [3][5][6] |

| Appearance | White to yellow crystalline solid | [3] |

| Storage Temperature | 2-8 °C | |

| pKa (Predicted) | 10.55 ± 0.10 (for the conjugate acid) | |

| Solubility | While specific data for the hydrochloride is sparse, it is expected to be soluble in water and polar organic solvents like methanol.[3][4] The free base has low aqueous solubility (7.7 µg/mL at pH 7.4).[7] | |

| Melting Point | Data not consistently available in reviewed literature. | [3] |

| Boiling Point | Not applicable for the salt form; the free base boils at 267.5 °C. |

The predicted pKa of 10.55 indicates that at physiological pH, the piperidine nitrogen will be protonated, a crucial factor for its interaction with biological targets and its pharmacokinetic profile.

Synthesis and Preparation

A reliable and common method for synthesizing 2-benzylpiperidine is through the catalytic hydrogenation of 2-benzylpyridine.[2] This approach is efficient and leverages a readily available starting material. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Expertise Note: The choice of Palladium on Carbon (Pd/C) as a catalyst is standard for the reduction of pyridine rings due to its high efficacy and selectivity. Ethanol is selected as a solvent for its ability to dissolve the starting material and for its compatibility with the hydrogenation conditions. The final precipitation with HCl in a non-polar solvent like ether ensures the isolation of a clean hydrochloride salt.

-

Hydrogenation:

-

In a hydrogenation vessel, dissolve 2-benzylpyridine (1 equivalent) in ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 1-5 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

-

Once complete, carefully vent the hydrogen and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 2-benzylpiperidine free base.

-

-

Salt Formation:

-

Dissolve the crude 2-benzylpiperidine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (typically 1 M or 2 M) dropwise with stirring.

-

A white precipitate of this compound will form.

-

Continue addition until no further precipitation is observed.

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Spectroscopic Signature & Structure Elucidation

Unambiguous confirmation of the chemical structure requires a multi-technique analytical approach. Each method provides complementary information, and together they form a self-validating system.

Caption: Integrated workflow for spectroscopic structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum (in D₂O):

-

~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~3.0-3.5 ppm (multiplets, 3H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H₂). The C2 proton will be a complex multiplet due to coupling with the C3 and benzylic protons.

-

~2.8-3.0 ppm (multiplet, 2H): Benzylic protons (-CH₂-Ph), which will likely appear as two distinct signals (diastereotopic) coupled to each other and the C2 proton.

-

~1.5-2.0 ppm (multiplets, 6H): Remaining piperidine ring protons (C3-H₂, C4-H₂, C5-H₂).

-

Note: The acidic N-H protons will exchange with D₂O and will likely not be observed.

Predicted ¹³C NMR Spectrum (in D₂O):

-

~135-140 ppm: Quaternary aromatic carbon (C-ipso).

-

~128-130 ppm: Aromatic CH carbons.

-

~55-60 ppm: Piperidine C2 carbon, shifted downfield by the adjacent nitrogen and benzyl group.

-

~45-50 ppm: Piperidine C6 carbon.

-

~35-40 ppm: Benzylic carbon (-CH₂-Ph).

-

~20-30 ppm: Remaining piperidine carbons (C3, C4, C5).

Protocol for NMR Analysis:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

-

Process and analyze the spectra to assign all proton and carbon signals, confirming the connectivity of the benzyl and piperidine moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands (KBr Pellet):

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-3000 cm⁻¹: Aliphatic C-H stretching from the piperidine and benzylic groups.

-

~2400-2700 cm⁻¹ (broad): N-H stretching of the secondary ammonium salt (R₂NH₂⁺). This is a highly characteristic and diagnostic peak.

-

~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~700-750 cm⁻¹: C-H out-of-plane bending, indicative of a monosubstituted benzene ring.

Protocol for IR Analysis (KBr Pellet):

-

Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Analyze the spectrum to identify the key functional group vibrations, confirming the presence of the ammonium salt and the aromatic ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and substructural components. Electrospray Ionization (ESI) is the method of choice for analyzing the intact salt.

Expected ESI-MS Data (Positive Ion Mode):

-

Molecular Ion: A prominent peak at m/z 176.14, corresponding to the protonated free base [C₁₂H₁₇N + H]⁺. The calculated exact mass for this ion is 176.1434.[9] High-resolution mass spectrometry (HRMS) should be used to confirm this mass to within 5 ppm, which validates the elemental composition.

Fragmentation (MS/MS of m/z 176.14):

-

Collision-induced dissociation (CID) of the parent ion would likely result in characteristic fragments. The most probable fragmentation pathway is the loss of the benzyl group or cleavage of the piperidine ring, which is a common pattern for piperidine alkaloids.[10][11]

-

m/z 91: Tropylium ion [C₇H₇]⁺, a very common and stable fragment from benzyl groups.

-

m/z 84: Fragment corresponding to the piperidine ring after loss of the benzyl group.

-

Protocol for LC-MS Analysis:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid.

-

Inject the sample into an LC-MS system equipped with an ESI source.

-

Acquire full scan mass spectra in positive ion mode.

-

Perform MS/MS analysis on the parent ion (m/z 176.14) to obtain fragmentation data.

-

Confirm that the observed molecular ion matches the calculated exact mass and that the fragmentation pattern is consistent with the proposed structure.

References

-

LookChem. (n.d.). Cas 192872-58-5, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]

-

LookChem. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]

-

SelfDecode. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118004, 2-Benzylpiperidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-benzylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.

-

SWGDRUG.org. (n.d.). BENZYLPIPERAZINE. Retrieved from [Link]

-

Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines.... (n.d.). Retrieved from [Link]

-

Automated Topology Builder. (n.d.). (S)-2-Benzylpiperidine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-benzylpiperidine (C12H17N). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1275. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D2O at RT. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Benzylpiperazine-like Compounds. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride. Retrieved from [Link]

-

Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6b). Retrieved from [Link]

-

ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

-

The American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

Sources

- 1. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cas 192872-58-5,this compound | lookchem [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 192872-58-5 | SHA87258 [biosynth.com]

- 7. 2-Benzylpiperidine | C12H17N | CID 118004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 9. PubChemLite - 2-benzylpiperidine (C12H17N) [pubchemlite.lcsb.uni.lu]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

An In-depth Technical Guide to the Spectroscopic Data of 2-Benzylpiperidine Hydrochloride

Introduction

2-Benzylpiperidine hydrochloride is a substituted piperidine derivative with significant interest in medicinal chemistry and drug development.[1] As a structural analog of various biologically active compounds, its unambiguous identification and characterization are paramount for researchers, scientists, and drug development professionals. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment. This guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The protocols and interpretations presented herein are grounded in established principles of spectroscopic analysis and data from analogous structures, providing a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, consists of a piperidine ring substituted at the 2-position with a benzyl group. The piperidine nitrogen is protonated, forming a hydrochloride salt. This structure dictates the expected spectroscopic features.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for acquiring NMR spectra.

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic, benzylic, and piperidine ring protons. The protonation of the nitrogen will cause the adjacent protons to be deshielded and appear at a higher chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | - | 5H |

| Benzylic-CH₂ | 2.80 - 3.20 | Multiplet | - | 2H |

| Piperidine-H (C2, C6) | 3.00 - 3.50 | Multiplet | - | 3H |

| Piperidine-H (C3, C4, C5) | 1.50 - 2.00 | Multiplet | - | 6H |

| N⁺H₂ | 8.50 - 9.50 | Broad singlet | - | 2H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy Data (Predicted)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (quaternary) | 138 - 142 |

| Aromatic-CH (ortho, meta, para) | 126 - 130 |

| Benzylic-CH₂ | 40 - 45 |

| Piperidine-C2 | 58 - 62 |

| Piperidine-C6 | 45 - 50 |

| Piperidine-C3, C5 | 25 - 30 |

| Piperidine-C4 | 22 - 26 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2400 - 2800 | N⁺-H stretch | Secondary ammonium salt |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2950 | C-H stretch | Aliphatic (piperidine and benzylic) |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 700 - 750 and 690 - 710 | C-H bend (out-of-plane) | Monosubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

Caption: General workflow for acquiring a mass spectrum.

Predicted Mass Spectrum Data

For this compound, the molecular weight of the free base is 175.27 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 176.28.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Benzylpiperidine

| m/z | Proposed Fragment | Structure of Fragment |

| 175 | Molecular ion (M⁺) | [C₁₂H₁₇N]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 84 | Piperidine fragment | [C₅H₁₀N]⁺ |

The most characteristic fragmentation is the cleavage of the bond between the piperidine ring and the benzylic carbon, leading to the formation of a stable tropylium ion at m/z 91.

Caption: Key fragmentation pathway of 2-benzylpiperidine.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS is essential for its unequivocal identification and quality control in research and development settings. This guide provides a detailed framework of the predicted spectral data and standardized protocols for their acquisition. While the data presented is based on well-established spectroscopic principles and analysis of similar compounds, it is recommended to be cross-validated with experimentally obtained spectra for definitive structural confirmation.

References

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023, December 1). 2-Benzylpiperidine. Retrieved January 12, 2026, from [Link]

Sources

The Pharmacological Profile of 2-Benzylpiperidine: A Technical Guide

Introduction

2-Benzylpiperidine is a synthetic molecule belonging to the arylpiperidine class of compounds. Structurally, it shares a core piperidine ring with a benzyl group attached at the 2-position, distinguishing it from its isomer, the more extensively studied N-benzylpiperidine. While not a widely recognized therapeutic agent in its own right, 2-benzylpiperidine serves as a crucial synthetic intermediate in the development of various centrally active compounds.[1] Its pharmacological profile, characterized primarily by its interaction with monoamine transporters, positions it as a compound of interest for researchers in neuropharmacology and medicinal chemistry. This guide provides a comprehensive technical overview of the pharmacological properties of 2-benzylpiperidine, including its mechanism of action, structure-activity relationships, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-benzylpiperidine | [2] |

| Molecular Formula | C₁₂H₁₇N | [2] |

| Molar Mass | 175.27 g/mol | [2] |

| CAS Number | 32838-55-4 | [3] |

| Appearance | Liquid | [4] |

| Solubility | 7.7 µg/mL at pH 7.4 | [2] |

Pharmacology

Mechanism of Action: A Monoamine Reuptake Inhibitor

The primary mechanism of action of 2-benzylpiperidine is the inhibition of monoamine reuptake, specifically targeting the transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).[1] By blocking these transporters, 2-benzylpiperidine increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced monoaminergic neurotransmission.

The affinity of 2-benzylpiperidine for these transporters is modest compared to well-known stimulants. Its reported affinity (Ki) for the dopamine transporter (DAT) is approximately 6,360 nM, with a functional inhibition (IC50) of dopamine reuptake in the range of 3,780 to 8,800 nM.[1] This potency is significantly lower than that of methylphenidate, being about 85-fold weaker in binding affinity and 38- to 53-fold weaker in functional inhibition.[1]

In terms of its effects on other monoamine transporters, 2-benzylpiperidine exhibits a much lower affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT). At a concentration of 10,000 nM, it produces only 36% inhibition of norepinephrine reuptake and 22% inhibition of serotonin reuptake.[1] However, some older studies suggest that 2-benzylpiperidine may have a potency similar to dextroamphetamine in inhibiting norepinephrine reuptake.[1] It's important to note that some discrepancies in the reported values may exist, with the possibility of 2-phenylpiperidine being mistakenly assayed in some studies.[1]

Structure-Activity Relationships (SAR)

The pharmacological activity of 2-benzylpiperidine can be significantly modulated by structural modifications. The relatively low potency of the parent compound has prompted the synthesis and evaluation of several analogs and derivatives.

-

Derivatives of 2-Benzylpiperidine: The introduction of a keto group at the alpha position of the benzyl moiety (α-keto-2-benzylpiperidine) and substitutions on the phenyl ring (e.g., 4-methyl, 4-halo, and 3,4-dichloro) have been shown to dramatically increase the potency as dopamine reuptake inhibitors.[1]

-

Positional Isomers: The positional isomer, 3-phenylpiperidine, is a more potent monoamine reuptake inhibitor than 2-benzylpiperidine, exhibiting higher affinities for the monoamine transporters and an approximately 8-fold greater functional inhibition of DAT.[1]

-

Comparison with 4-Benzylpiperidine: The isomer 4-benzylpiperidine acts as a monoamine releasing agent with a 20- to 48-fold selectivity for dopamine release over serotonin release. It is most potent as a norepinephrine releaser.[5] This highlights how the position of the benzyl group on the piperidine ring significantly influences the mechanism of action, shifting from reuptake inhibition to release.

Pharmacokinetics and Metabolism

There is a notable lack of specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for 2-benzylpiperidine in the published literature. However, data from its close structural analog, benzylpiperazine (BZP), can provide some general insights, though direct extrapolation should be done with caution.

For BZP, after oral administration in humans, peak plasma concentrations are reached in approximately 75 minutes. The elimination half-life is around 5.5 hours.[6] The metabolism of BZP in rats primarily involves hydroxylation to p-hydroxy-BZP and m-hydroxy-BZP, with the para-hydroxylated metabolite being the major one. A significant portion of the parent drug is also excreted unchanged.[7] It is plausible that 2-benzylpiperidine undergoes similar metabolic pathways, primarily hydroxylation of the benzyl ring.

In Vivo Pharmacology and Behavioral Effects

Direct in vivo studies on the behavioral effects of 2-benzylpiperidine are scarce. However, research on benzylpiperazine (BZP) provides a framework for its potential stimulant-like properties.

Acute administration of BZP in rodents produces dose-dependent increases in locomotor activity and stereotyped behaviors.[8] Studies have also shown that BZP has rewarding properties, as demonstrated by its ability to substitute for cocaine in self-administration paradigms and to induce conditioned place preference.[9][10] These effects are believed to be mediated by its action on the dopaminergic system. Given that 2-benzylpiperidine also inhibits dopamine reuptake, it is plausible that it would exhibit similar, albeit likely less potent, stimulant and rewarding effects in vivo.

Potential Therapeutic Applications and Toxicology

The primary application of 2-benzylpiperidine to date has been as a synthetic intermediate for the creation of more complex molecules.[1] While the parent compound itself has not been developed as a therapeutic agent, its structural motif is present in various compounds with therapeutic potential. For instance, derivatives of N-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase for the potential treatment of Alzheimer's disease.[11]

The toxicological profile of 2-benzylpiperidine has not been extensively studied. However, general information on piperidine-containing compounds suggests potential for irritation to the eyes, respiratory system, and skin.[12] The GHS classification for 2-benzylpiperidine indicates that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] The structurally related compound, benzylpiperazine (BZP), has been associated with adverse effects such as agitation, anxiety, seizures, and in some cases, severe organ toxicity, particularly when used recreationally at high doses.[13]

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.

Materials:

-

Cell membranes prepared from a cell line expressing the human dopamine transporter (e.g., HEK-293 cells)

-

Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Non-specific binding control: 10 µM GBR 12909 or a similar high-affinity DAT inhibitor

-

Test compound (e.g., 2-Benzylpiperidine) at various concentrations

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the incubation buffer.

-

In a 96-well plate, add 50 µL of incubation buffer (for total binding), 50 µL of the non-specific binding control, or 50 µL of the test compound dilution.

-

Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.

-

Add 100 µL of the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using a non-linear regression analysis to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Norepinephrine Reuptake Inhibition Assay

This protocol outlines a method to measure the functional inhibition of the norepinephrine transporter.

Materials:

-

Cell line endogenously or recombinantly expressing the human norepinephrine transporter (e.g., SK-N-BE(2)C cells)

-

Culture medium

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled norepinephrine: [³H]Norepinephrine

-

Test compound (e.g., 2-Benzylpiperidine) at various concentrations

-

Non-specific uptake control: Desipramine (10 µM)

-

24-well or 96-well plates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Plate the cells in 24-well or 96-well plates and allow them to adhere and grow to confluency.

-

On the day of the assay, aspirate the culture medium and wash the cells with KRH buffer.

-

Pre-incubate the cells with KRH buffer containing various concentrations of the test compound or the non-specific uptake control for 10-20 minutes at 37°C.

-

Initiate the uptake by adding [³H]Norepinephrine to each well (at a final concentration near its Km).

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer or detergent.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the IC50 value of the test compound by plotting the percent inhibition of specific uptake against the log concentration of the compound.

Synthesis

2-Benzylpiperidine is most commonly synthesized via the catalytic hydrogenation of 2-benzylpyridine. This method allows for the reduction of the pyridine ring to a piperidine ring.

General Procedure for the Synthesis of 2-Benzylpiperidine:

-

Reaction Setup: In a high-pressure hydrogenation vessel, 2-benzylpyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Catalyst Addition: A hydrogenation catalyst, typically platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out under hydrogen pressure (typically 50-100 psi) and may require elevated temperature. The reaction is monitored by the uptake of hydrogen.

-

Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation under vacuum to yield 2-benzylpiperidine.

Conclusion

2-Benzylpiperidine is a compound with a well-defined, albeit modest, pharmacological profile as a monoamine reuptake inhibitor with a preference for the dopamine transporter. Its primary significance lies in its role as a versatile synthetic intermediate for the development of more potent and selective CNS-active agents. The structure-activity relationships of its derivatives highlight the potential for significant improvements in potency and selectivity with targeted chemical modifications. While specific pharmacokinetic and in vivo data for 2-benzylpiperidine are limited, studies on its close analog, benzylpiperazine, suggest a potential for stimulant-like behavioral effects. Further research is warranted to fully characterize the in vivo pharmacological and toxicological profile of 2-benzylpiperidine and to explore the therapeutic potential of its novel derivatives.

References

-

2-Benzylpiperidine. PubChem. [Link]

-

Benzylpiperazine: A drug of abuse?. ResearchGate. [Link]

-

2-Benzylpiperidine. Wikipedia. [Link]

-

2-Benzylpiperidine | C12H17N | CID 118004. PubChem. [Link]

-

A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. ACS Publications. [Link]

-

N-benzylpiperazine has characteristics of a drug of abuse. PubMed. [Link]

-

Chronic Benzylpiperazine (BZP) Exposure Produces Behavioral Sensitization and Cross-Sensitization to Methamphetamine (MA). PubMed. [Link]

-

Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

-

2-Benzylpiperidine. Wikiwand. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

-

Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. PubMed. [Link]

-

Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats. Office of Justice Programs. [Link]

- Process for preparing 2-piperidineethanol compounds.

-

N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. PubMed. [Link]

-

4-Benzylpiperidine. Wikipedia. [Link]

-

BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]

-

Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats. PubMed. [Link]

-

The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. PubMed. [Link]

- Method for preparing 2-benzyl pyridine compound.

-

Qualitative Tier 2 Assessment. Santos. [Link]

-

Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. PubMed. [Link]

-

1-benzylpiperazine. Organic Syntheses Procedure. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

-

Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

-

Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat. PubMed. [Link]

Sources

- 1. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. 2-Benzylpiperidine | C12H17N | CID 118004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Benzylpiperidine [medbox.iiab.me]

- 4. (S)-2-Benzylpiperidine = 95 99112-94-4 [sigmaaldrich.com]

- 5. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-benzylpiperazine has characteristics of a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 2-Benzylpiperidine Analogues and Derivatives: A Technical Whitepaper

Abstract

The 2-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds and therapeutic agents, most notably methylphenidate.[1][2] Its rigid, yet conformationally flexible, framework allows for precise spatial orientation of substituents, making it an attractive template for drug design. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing 2-benzylpiperidine analogues and derivatives. We will explore the key methodologies, from classical catalytic hydrogenation to modern asymmetric approaches, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis of this important class of molecules.

Introduction: The Significance of the 2-Benzylpiperidine Core

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[3] The introduction of a benzyl group at the 2-position creates a chiral center and provides a versatile handle for modulating pharmacological activity. The parent compound, 2-benzylpiperidine, is a stimulant, though significantly less potent than its derivatives like methylphenidate.[1] Its primary utility lies in its role as a synthetic intermediate for a wide array of central nervous system (CNS) active agents.[2][4] The ability to introduce substituents on the benzyl ring, the piperidine ring, and the piperidine nitrogen allows for fine-tuning of properties such as receptor binding affinity, selectivity, and metabolic stability.

This guide will systematically detail the most robust and widely employed synthetic routes to access this critical scaffold and its derivatives.

Foundational Synthesis: Accessing the 2-Benzylpiperidine Core via Catalytic Hydrogenation

The most direct and atom-economical method for the synthesis of the 2-benzylpiperidine core is the catalytic hydrogenation of 2-benzylpyridine. This reaction, while conceptually simple, requires careful consideration of catalyst, solvent, and reaction conditions to achieve high yields and chemoselectivity.

The Causality of Catalyst and Condition Selection

The aromaticity of the pyridine ring necessitates the use of potent hydrogenation catalysts. Platinum group metals are highly effective, with Platinum(IV) oxide (PtO₂, Adams' catalyst) and Rhodium-based catalysts being particularly well-suited for this transformation.[5][6]

-

Platinum(IV) Oxide (PtO₂): This is a widely used and robust catalyst for pyridine hydrogenation. The reaction is typically performed in an acidic solvent, such as glacial acetic acid.[5] The acidic medium protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.

-

Rhodium Catalysts: Rhodium-on-carbon (Rh/C) and homogeneous rhodium complexes are often employed for their high activity and selectivity, sometimes allowing for milder reaction conditions.[6] Rhodium catalysts can exhibit excellent chemoselectivity, reducing the pyridine ring in the presence of other reducible functional groups.

Key Experimental Insight: The choice of solvent is critical. While alcohols like ethanol can be used, glacial acetic acid is often preferred as it serves as both the solvent and a co-catalyst by protonating the pyridine nitrogen, thereby activating the ring towards reduction.[5] However, the acidic conditions can lead to N-acetylation as a side reaction if not properly controlled during workup.

Experimental Protocol: Catalytic Hydrogenation of 2-Benzylpyridine

This protocol provides a representative procedure for the synthesis of 2-benzylpiperidine using Adams' catalyst.

Materials:

-

2-Benzylpyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Hydrogen gas (high purity)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 2-benzylpyridine (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of substrate).

-

Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution.

-

Hydrogenation:

-

Securely seal the reactor and connect it to the hydrogenation apparatus.

-

Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).[2]

-

Commence vigorous stirring at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

-

Work-up:

-

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out in the air. Quench the filter cake with water.

-

Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-benzylpiperidine.

-

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Diagram of Catalytic Hydrogenation Workflow

Caption: Workflow for the catalytic hydrogenation of 2-benzylpyridine.

Building Complexity: Synthesis of Analogues and Derivatives

The true value of the 2-benzylpiperidine scaffold lies in the ability to introduce a wide range of substituents. The following sections detail key methodologies for creating diverse analogues.

N-Functionalization via Reductive Amination

Reductive amination is a powerful, one-pot method for the N-alkylation of secondary amines like 2-benzylpiperidine.[7][8] This method is superior to direct N-alkylation with alkyl halides as it avoids the common issue of over-alkylation leading to quaternary ammonium salts.

Mechanism Insight: The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the iminium ion.[8]

Experimental Protocol: N-Ethylation of 2-Benzylpiperidine

Materials:

-

2-Benzylpiperidine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-benzylpiperidine (1.0 eq) and the aldehyde or ketone (e.g., acetaldehyde, 1.1-1.5 eq) in an anhydrous solvent such as DCM or DCE.

-

Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Reduction: Carefully add NaBH(OAc)₃ (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude N-alkylated product.

-

-

Purification: Purify the product by flash column chromatography on silica gel if necessary.

C-Functionalization via Grignard Reactions

The Grignard reaction offers a robust method for introducing substituted benzyl groups at the 2-position of the piperidine ring. This is typically achieved by reacting a substituted benzylmagnesium halide with an N-protected 2-piperidone, followed by reduction of the resulting cyclic imine or carbinolamine.

Experimental Insight: The choice of N-protecting group is crucial for the success of this reaction. A bulky and non-reactive protecting group, such as a tert-butoxycarbonyl (Boc) group, is often employed to prevent side reactions at the nitrogen atom.

Experimental Protocol: Synthesis of 2-(4-Chlorobenzyl)piperidine

Materials:

-

Magnesium turnings

-

4-Chlorobenzyl chloride

-

Anhydrous diethyl ether or THF

-

N-Boc-2-piperidone

-

Reducing agent (e.g., Sodium borohydride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine.

-

Slowly add a solution of 4-chlorobenzyl chloride (1.0 eq) in anhydrous ether to initiate the reaction. Maintain a gentle reflux.[9]

-

-

Addition to Piperidone:

-

Cool the Grignard reagent to 0 °C.

-

Slowly add a solution of N-Boc-2-piperidone (1.0 eq) in anhydrous ether.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Reduction:

-

Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with ether, dry the organic layer, and concentrate.

-

The resulting intermediate can be reduced (e.g., with NaBH₄) and deprotected (e.g., with trifluoroacetic acid) to yield 2-(4-chlorobenzyl)piperidine.

-

-

Purification: Purify the final product by column chromatography.

Diagram of Grignard Synthesis Workflow

Caption: Workflow for the Grignard synthesis of 2-(4-chlorobenzyl)piperidine.

Asymmetric Synthesis of Chiral Derivatives: The Case of Methylphenidate

The pharmacological activity of 2-benzylpiperidine derivatives is often highly dependent on their stereochemistry. The asymmetric synthesis of these compounds is therefore of paramount importance. A well-established route to enantiomerically pure methylphenidate and its analogues starts from chiral pipecolic acid.[10][11]

Synthetic Strategy: The synthesis begins with the protection of the piperidine nitrogen of either D- or L-pipecolic acid, typically with a Boc group. The protected amino acid is then activated and reacted with a Grignard reagent or subjected to Friedel-Crafts acylation to introduce the phenyl group, followed by esterification to yield the methyl ester. The stereochemistry of the final product is dictated by the chirality of the starting pipecolic acid.[12]

Table 1: Representative Synthetic Routes and Yields for 2-Benzylpiperidine Analogues

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Benzylpyridine | 1. PtO₂, H₂ (50 psi), Acetic Acid, rt | 2-Benzylpiperidine | High | [5] |

| 2-Benzylpyridine | 1. Rh₂O₃, H₂ (5 bar), TFE, 40°C | 2-Benzylpiperidine | ~95% | [6] |

| 2-Benzylpiperidine, Acetaldehyde | 1. NaBH(OAc)₃, DCE, rt | N-Ethyl-2-benzylpiperidine | Good | [8] |

| N-Boc-2-piperidone, 4-Chlorobenzylmagnesium chloride | 1. Ether, 0°C to rt; 2. NaBH₄; 3. TFA | 2-(4-Chlorobenzyl)piperidine | Moderate | [9] |

| D-Pipecolic Acid | Multi-step synthesis | (2R,2'R)-Methylphenidate | >99% optical purity | [10][11] |

Advanced Synthetic Strategies: Intramolecular Cyclization

For the de novo synthesis of highly substituted piperidine rings, intramolecular cyclization strategies offer a powerful approach. One such method involves the reductive cyclization of a γ-azido ketone.[13]

Mechanism Insight: This strategy involves the synthesis of a linear precursor containing an azide group and a ketone separated by a suitable carbon chain. Reduction of the azide to an amine in situ, followed by intramolecular reductive amination with the ketone, leads to the formation of the piperidine ring. The stereochemistry of the substituents can be controlled by the stereochemistry of the starting materials and the reaction conditions.

Conclusion

The synthesis of 2-benzylpiperidine analogues and derivatives is a rich and diverse field of organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis. Catalytic hydrogenation of the corresponding pyridines remains a robust method for accessing the core scaffold. Reductive amination and Grignard reactions provide versatile tools for introducing diversity at the nitrogen and carbon atoms of the piperidine ring, respectively. For the synthesis of enantiomerically pure derivatives, chiral pool approaches starting from materials like pipecolic acid are highly effective. As the demand for novel CNS-active agents continues to grow, the development of efficient and stereoselective methods for the synthesis of 2-benzylpiperidine analogues will remain a key area of research.

References

-

Thai, D. L., Sapko, M. T., Reiter, C. T., Bierer, D. E., & Perel, J. M. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry, 41(4), 591–601. [Link]

-

2-Benzylpiperidine. (2023). In Wikipedia. [Link]

-

ChemInform Abstract: Asymmetric Synthesis and Pharmacology of Methylphenidate and Its para-Substituted Derivatives. (2010). ChemInform, 29(23). [Link]

-

Enantioselective method of synthesizing methylphenidate and derivatives. (n.d.). myExperiment. [Link]

-

Thai, D. L., Sapko, M. T., Reiter, C. T., Bierer, D. E., & Perel, J. M. (1998). Asymmetric Synthesis and Pharmacology of Methylphenidate and Its Para-Substituted Derivatives. Journal of Medicinal Chemistry, 41(4), 591-601. [Link]

-

Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2019). The asymmetric synthesis of (S,S)-methylphenidate hydrochloride via ring-opening of an enantiopure aziridinium intermediate with phenylmagnesium bromide. Tetrahedron, 75(48), 130671. [Link]

-

Preparation of (S)-Nonafluorobutanesulfinamide. (2016). Organic Syntheses, 93, 319-330. [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). (2005). Bioorganic & Medicinal Chemistry, 13(2), 531-539. [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 20(3), 4867-4896. [Link]

-

Show how to synthesize the following amines from the indicated st... (n.d.). Pearson+. [Link]

-

Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. (2019). ChemistrySelect, 4(21), 6525-6529. [Link]

-

Shao, Z., Chen, J., Tu, Y., Li, L., & Zhang, H. (2003). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (15), 1918-1919. [Link]

-

Nagaraj, M., Boominathan, M., Manikannan, R., Muthusubramanian, S., & Bhuvanesh, N. (2011). Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. Synthetic Communications, 41(6), 930-936. [Link]

-

Exp 13B: Synthesis of Complex Molecules Through Reductive Am. (2015). Prezi. [Link]

-

Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. (2009). The Journal of Organic Chemistry, 74(14), 5065-5071. [Link]

-

Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry, 18, 350-359. [Link]

-

Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2017). Organic Process Research & Development, 21(1), 102-107. [Link]

-

ChemInform Abstract: Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. (2011). ChemInform, 42(23). [Link]

-

Grignard Reaction. (n.d.). University of California, Irvine. [Link]

-

Grignard Reagents: An Overview. (2022). CRIPS, 16(5), 100-105. [Link]

- Method for preparing 2-benzyl pyridine compound. (2012).

- Process for preparing 2-piperidineethanol compounds. (2001).

-

Recent advances in the synthesis of piperidones and piperidines. (2007). Tetrahedron, 63(49), 12057-12082. [Link]

- Benzylpiperidine Derivatives. (1995).

-

N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2022). Molecules, 27(15), 4786. [Link]

-

Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (1996). Journal of Medicinal Chemistry, 39(20), 3983-3991. [Link]

-

Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Canadian Journal of Chemistry. [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry, 7, 527-569. [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

-

Protecting group. (2023). In Wikipedia. [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2023). RSC Advances, 13(2), 1016-1027. [Link]

-

Effect of an electron withdrawing group in a benzyl cation. (2022, August 18). Khan Academy. [Link]

Sources

- 1. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. soc.chim.it [soc.chim.it]

An In-Depth Technical Guide to the Mechanism of Action of 2-Benzylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-Benzylpiperidine hydrochloride, a synthetic stimulant of the piperidine class. Structurally analogous to methylphenidate, its primary pharmacological activity is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This guide will delve into its molecular interactions, downstream signaling cascades, and the consequential physiological and behavioral effects. Furthermore, detailed experimental protocols are provided for the in vitro characterization of this compound, offering a robust framework for future research and development.

Introduction: Unveiling this compound

2-Benzylpiperidine is a chiral molecule belonging to the piperidine class of compounds, recognized for its stimulant properties.[1] It shares a structural resemblance with well-known central nervous system (CNS) stimulants such as methylphenidate.[2] For research and pharmaceutical applications, it is commonly formulated as a hydrochloride salt (2-Benzylpiperidine HCl) to enhance its stability and aqueous solubility, facilitating its use in experimental settings.[3] While its primary application has been as a synthetic intermediate in the development of other pharmaceuticals, its distinct pharmacological profile as a norepinephrine reuptake inhibitor (NRI) warrants a detailed investigation into its mechanism of action.[4] This guide aims to provide an in-depth, technical overview of the molecular and cellular actions of this compound, offering valuable insights for researchers in pharmacology and drug development.

Core Mechanism of Action: A Selective Norepinephrine Reuptake Inhibitor